molecular formula C14H15BrN2O2 B2794703 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide CAS No. 1436233-47-4

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide

Cat. No.: B2794703
CAS No.: 1436233-47-4
M. Wt: 323.19
InChI Key: HITINLVOLXQOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a propan-2-yloxy (isopropyloxy) group at the 5-position, and a 1-cyanocyclopropyl substituent on the amide nitrogen. The bromine atom enhances electrophilic reactivity, while the isopropyloxy group contributes to lipophilicity, and the 1-cyanocyclopropyl moiety may confer conformational rigidity and metabolic stability.

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(2)19-12-6-10(5-11(15)7-12)13(18)17-14(8-16)3-4-14/h5-7,9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITINLVOLXQOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)NC2(CC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclopropyl group through a cyclopropanation reaction. The final step involves the etherification of the benzamide with propan-2-ol under basic conditions to introduce the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclopropanation steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with certain enzymes, potentially inhibiting their activity. The bromine atom and propan-2-yloxy group may also contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
  • Key Differences :
    • The 5-position substituent is methyl instead of propan-2-yloxy (isopropyloxy) ().
    • Impact :
  • Lipophilicity : The isopropyloxy group in the target compound increases hydrophobicity (clogP ~3.5 estimated) compared to the methyl analog (clogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : The bulkier isopropyloxy group could influence binding pocket interactions in biological targets.
3-Bromo-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2,6-dimethoxybenzamide hydrochloride
  • Key Differences: Substitution Pattern: 2,6-Dimethoxy groups vs. 5-propan-2-yloxy. Amide Substituent: A chiral pyrrolidinylmethyl group replaces the 1-cyanocyclopropyl (). Salt Form: The hydrochloride salt enhances solubility compared to the free base form of the target compound. Impact:
  • Solubility : The ionic nature of the hydrochloride salt increases water solubility, making it more suitable for parenteral formulations.

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) clogP (Est.) Solubility (mg/mL) Key Substituents
Target Compound ~337.2 ~3.5 <0.1 (non-ionic) 3-Br, 5-OiPr, 1-cyanocyclopropyl
5-Methyl Analog () ~293.1 ~2.8 ~0.5 3-Br, 5-Me, 1-cyanocyclopropyl
Clarke’s Compound (HCl salt, ) ~465.8 ~2.1 >10 (ionic) 3-Br, 2,6-OMe, (S)-pyrrolidinylmethyl
  • Metabolic Stability: The 1-cyanocyclopropyl group in the target compound may reduce oxidative metabolism compared to the pyrrolidinylmethyl group in Clarke’s compound.
  • Target Selectivity : The isopropyloxy group’s steric bulk could limit off-target interactions compared to smaller substituents like methyl.

Biological Activity

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H15BrN2O2
  • Molecular Weight : 303.17 g/mol

The presence of the bromine atom and the cyanocyclopropyl group are significant for its interaction with biological targets.

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide primarily functions as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth, differentiation, and metabolism.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against several receptor protein tyrosine kinases (RTKs). The inhibition mechanism involves competitive binding to the ATP-binding site of these kinases, thereby preventing phosphorylation of substrate proteins.

Antiproliferative Effects

In vitro studies have demonstrated that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide exhibits antiproliferative activity against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing its potential as an anticancer agent.

Apoptosis Induction

Further investigations have shown that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP. Flow cytometry analyses revealed a significant increase in the percentage of apoptotic cells after treatment.

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells treated with 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide showed a dose-dependent decrease in cell viability. The study reported that at higher concentrations (≥20 µM), there was a notable increase in apoptotic markers, suggesting effective induction of programmed cell death.
  • Combination Therapy : In another case study, the compound was used in combination with traditional chemotherapeutics. The results indicated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide?

  • Methodology : The synthesis typically involves a multi-step process:

Bromination : Introduce the bromo substituent at the 3-position of the benzamide backbone using brominating agents (e.g., NBS in DMF) under controlled temperature (0–5°C).

Cyclopropane functionalization : React 1-cyanocyclopropylamine with the brominated intermediate via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine.

Etherification : Attach the propan-2-yloxy group at the 5-position using isopropyl bromide and a phase-transfer catalyst (e.g., TBAB) in a polar aprotic solvent (e.g., DMSO) at 60–80°C .

  • Analytical Validation : Confirm intermediate purity via TLC and final product structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Approach :

  • Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks.
  • Cross-validate with crystallographic data (if available) to resolve stereochemical ambiguities .

Q. What are common synthetic impurities, and how are they characterized?

  • Impurity Profile :

  • Debrominated byproducts : Result from incomplete bromination (detectable via LC-MS at m/z [M-Br]+).
  • Cyclopropane ring-opening adducts : Formed under acidic conditions during amide coupling (identify via 1H^1H-NMR: loss of cyclopropane proton signals).
    • Mitigation : Optimize reaction stoichiometry and use scavengers (e.g., molecular sieves) to absorb residual acids .

Advanced Research Questions

Q. How does the 1-cyanocyclopropyl group influence the compound’s conformational stability and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • The cyclopropane ring imposes rigidity, restricting rotational freedom and enhancing binding affinity to target proteins (e.g., enzymes or receptors).
  • The cyano group acts as a hydrogen-bond acceptor, improving solubility and interaction with polar residues in active sites.
    • Experimental Design : Synthesize analogs with varied substituents (e.g., cyclobutane or unsubstituted cyclopropane) and compare bioactivity using enzymatic assays .

Q. What strategies are effective for studying the compound’s mechanism of action in parasitic or antimicrobial assays?

  • Methodology :

Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets.

Kinetic Studies : Measure IC50_{50} values under varying substrate concentrations to determine inhibition modality (competitive/non-competitive).

Mutagenesis : Engineer resistant strains (e.g., via CRISPR-Cas9) to pinpoint binding site residues .

  • Data Interpretation : Cross-reference with known antiparasitic agents (e.g., veterinary benzamide derivatives) to infer shared pathways .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC50_{50} values across studies)?

  • Troubleshooting Framework :

  • Assay Conditions : Standardize parameters (pH, temperature, co-solvents) to minimize variability.
  • Compound Integrity : Verify purity (>95% by HPLC) and stability (e.g., no degradation in DMSO stocks).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.